3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4N6O2 and a molecular weight of 180.12 . It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring attached to a tetrazol ring and a carboxylic acid group . The exact structure can be represented by the SMILES stringO=C(O)C1=C(NN=C1)N2N=NN=C2
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid include a predicted boiling point of 600.4±65.0 °C and a predicted density of 2.12±0.1 g/cm3 . The compound also has a predicted pKa value of 2.57±0.36 .Scientific Research Applications
Medicinal Chemistry
Tetrazoles, including “3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid”, are of great interest in medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Enhanced Cell Membrane Penetration
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can be utilized in drug delivery systems to enhance the efficacy of therapeutic agents.
Biological Activities
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These properties make them valuable in the development of new pharmaceuticals.
Analgesic Properties
Specific derivatives of tetrazole, such as 5-aryl-4H-1,2,4-triazole derivatives with a 5-phenyl-1H-tetrazol-1-ylmethyl substituent at C3, have shown central and peripheral analgesic properties . This suggests potential applications in pain management.
Explosives
Tetrazoles are commonly used in the production of explosives . The high nitrogen content and stability of tetrazoles make them suitable for this application.
Agriculture
In the field of agriculture, tetrazoles are used due to their properties . However, the specific applications of “3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid” in this field need further research.
Photography and Photo Imaging
Tetrazoles find applications in photography and photo imaging . They can be used in the development of photosensitive materials.
Synthesis of Energetic Compounds
A novel energetic compound 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and a series of corresponding energetic salts were designed and synthesized . This indicates the potential of “3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid” in the synthesis of energetic compounds.
Safety and Hazards
3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H319 (causes serious eye irritation), H315 (causes skin irritation), and H335 (may cause respiratory irritation) .
Future Directions
The future directions for research on 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the diverse functionality and stereochemical complexity of pyrazole compounds, they present numerous opportunities for the discovery of new drugs and other bioactive compounds .
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), suggesting potential interaction with this target .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
A related compound showed potent in vitro antipromastigote activity .
Action Environment
It’s known that the compound has a predicted boiling point of 6004±650 °C and a density of 212±01 g/cm3 .
properties
IUPAC Name |
5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11/h1-2H,(H,6,8)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWRAPLZMIQPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1011355-63-7 |
Source
|
Record name | 5-(1H-1,2,3,4-tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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